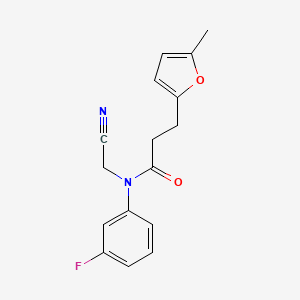

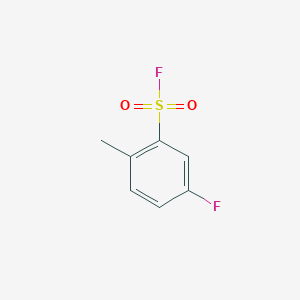

![molecular formula C8H10N2O3S B2777556 2-[(Methylsulfonyl)amino]benzamide CAS No. 349135-15-5](/img/structure/B2777556.png)

2-[(Methylsulfonyl)amino]benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-[(Methylsulfonyl)amino]benzamide, also known as MSAB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MSAB is a white crystalline powder with a molecular formula of C8H10N2O3S2, and a molecular weight of 254.3 g/mol.

Aplicaciones Científicas De Investigación

Class III Antiarrhythmic Activity

2-[(Methylsulfonyl)amino]benzamide derivatives, such as 4-[(methylsulfonyl)amino]benzamides and sulfonamides, have shown potent Class III antiarrhythmic activity. These compounds are effective in both in vitro (dog Purkinje fibers) and in vivo (anesthetized dogs) without affecting conduction. A specific compound, WAY-123,398, was highlighted for its significant prolongation of action potential duration, indicating its potential as an antiarrhythmic agent (Ellingboe et al., 1992).

Electrophysiological Activity in Cardiac Arrhythmias

N-substituted imidazolylbenzamides, which include a methylsulfonylamino group, have demonstrated electrophysiological activity in cardiac arrhythmias. These compounds showed comparable potency to sematilide, a selective class III agent, in vitro Purkinje fiber assays, suggesting their effectiveness in treating reentrant arrhythmias (Morgan et al., 1990).

Water Purification and Desalination

A study on poly sulphonyl amino benzamide (PSAB) and methylated PSAB (mPSAB) polymers, which are derived from 4-amino-1-benzensulphonmide, has shown their applicability in water purification, particularly in seawater desalination. These novel composite membranes demonstrated significant salt rejection and water flux capabilities, making them promising materials for desalination technologies (Padaki et al., 2012).

Anticancer Properties

Benzamide derivatives containing sulfonamides have been identified as potent inhibitors of human carbonic anhydrase isoforms, which are relevant in cancer treatment. These compounds have shown high efficacy in inhibiting specific carbonic anhydrase isoforms, making them a promising class of CA inhibitors with potential applications in cancer therapy (Abdoli et al., 2018).

Antibacterial Activity

The synthesis and characterization of compounds derived from 2-methyl-N-((4-methylpyridine-2-yl)carbamothiol)benzamide have shown promising antibacterial activity. These compounds have demonstrated effectiveness against both gram-positive and gram-negative bacteria, indicating their potential use in antibacterial applications (Adam et al., 2016).

Mecanismo De Acción

Target of Action

Similar compounds such as defactinib have been known to inhibit proteins like PTK2, also known as focal adhesion kinase (FAK), Pyk2, and MELK . These proteins play crucial roles in cell signaling and could potentially be the targets of 2-[(Methylsulfonyl)amino]benzamide.

Pharmacokinetics

A related compound, 2-fluoro-6-{[2-({2-methoxy-4-[(methylsulfonyl)methyl]phenyl}amino)-7h-pyrrolo[2,3-d]pyrimidin-4-yl]amino}benzamide, has been reported to have unknown absorption, distribution, protein binding, metabolism, route of elimination, half-life, and clearance . These properties significantly impact the bioavailability of a compound, determining how much of the compound reaches its target and how long it stays in the body.

Propiedades

IUPAC Name |

2-(methanesulfonamido)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3S/c1-14(12,13)10-7-5-3-2-4-6(7)8(9)11/h2-5,10H,1H3,(H2,9,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBXMKLUMWBPNFY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC=CC=C1C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N'-(2,4-dimethylphenyl)oxamide](/img/structure/B2777473.png)

![1-(1,3-Dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(4-(trifluoromethyl)phenyl)urea](/img/structure/B2777485.png)

![2-((9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2777486.png)

![8-((diethylamino)methyl)-6-ethyl-7-hydroxy-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4H-chromen-4-one](/img/structure/B2777488.png)

![3-[(4-Aminophenyl)thio]-1-(5-methylisoxazol-3-yl)-pyrrolidine-2,5-dione](/img/structure/B2777490.png)

![1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(o-tolyloxy)ethan-1-one](/img/structure/B2777491.png)